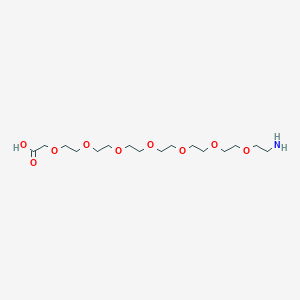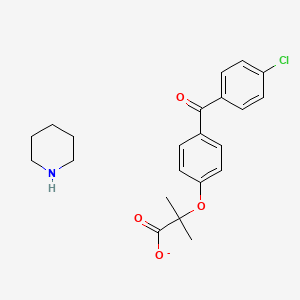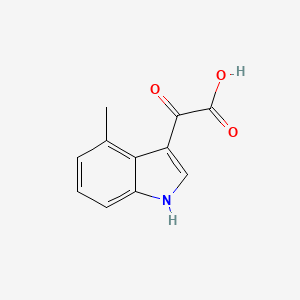
2-Azetidinone,3-amino-1-methyl-,(S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable dehydrating agent to form the azetidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce amines.
Applications De Recherche Scientifique
2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. The azetidinone ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azetidinone,3-amino-1-hydroxy-,(3S)-
- 2-Azetidinone,3-amino-1-(1-propenyl)-,(3S)-
Uniqueness
2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) is unique due to its specific stereochemistry and functional groups. The presence of the amino and methyl groups in specific positions on the azetidinone ring imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C4H8N2O |
|---|---|
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
(3S)-3-amino-1-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-6-2-3(5)4(6)7/h3H,2,5H2,1H3/t3-/m0/s1 |
Clé InChI |
XOBUVRCCYJYVJL-VKHMYHEASA-N |
SMILES isomérique |
CN1C[C@@H](C1=O)N |
SMILES canonique |
CN1CC(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


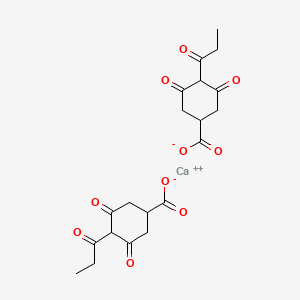
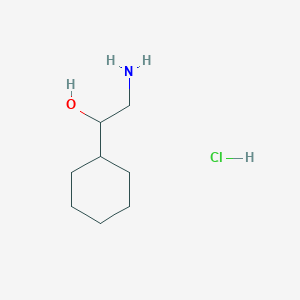
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
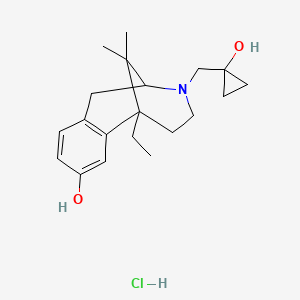
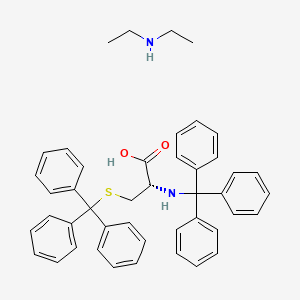



![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)
